Cas no 2679948-24-2 (benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate)

benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-28298219
- benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate
- 2679948-24-2
- benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate
-
- インチ: 1S/C17H18BrNO2/c1-12-10-15(8-9-16(12)18)13(2)19-17(20)21-11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20)/t13-/m0/s1
- InChIKey: PWTCYSTVLINJSW-ZDUSSCGKSA-N
- ほほえんだ: BrC1C=CC(=CC=1C)[C@H](C)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 347.05209g/mol
- どういたいしつりょう: 347.05209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298219-0.25g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28298219-0.1g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28298219-5g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 5g |
$3770.0 | 2023-09-07 | ||
Enamine | EN300-28298219-10g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 10g |
$5590.0 | 2023-09-07 | ||
Enamine | EN300-28298219-0.5g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28298219-2.5g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28298219-1.0g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28298219-0.05g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28298219-5.0g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28298219-10.0g |
benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |
2679948-24-2 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 |
benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamateに関する追加情報
Introduction to Benzyl N-(1S)-1-(4-Bromo-3-Methylphenyl)Ethylcarbamate (CAS No. 2679948-24-2)
Benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate, with the CAS number 2679948-24-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a benzyl group, a chiral center, and a carbamate functional group. The presence of the bromine atom at the para position of the aromatic ring and the methyl group at the meta position further adds to its unique properties. This compound has been extensively studied for its potential applications in drug discovery and as a building block in organic synthesis.
The synthesis of benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate involves a series of intricate reactions, including nucleophilic substitutions, Friedel-Crafts alkylation, and enantioselective reductions. The chirality at the carbon center is critical for its biological activity, making it a valuable tool in asymmetric synthesis. Recent advancements in catalytic asymmetric hydrogenation have enabled researchers to achieve high enantiomeric excess (ee) in the production of this compound, which is essential for its use in pharmaceutical applications.
One of the most promising applications of benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate is in the development of novel therapeutic agents. Its structure resembles that of several bioactive molecules, suggesting potential interactions with various biological targets. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for anti-cancer drug development. Additionally, its ability to act as a chiral auxiliary in organic synthesis has been explored, further expanding its utility in medicinal chemistry.
Recent research has also focused on the optimization of synthetic routes for benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate, with an emphasis on improving yield and reducing costs. Green chemistry principles have been incorporated into these efforts, such as the use of recyclable catalysts and solvent-free reaction conditions. These advancements not only enhance the scalability of production but also align with sustainability goals in the chemical industry.
In terms of structural characterization, benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate has been thoroughly analyzed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry and stereochemistry, which are crucial for understanding its reactivity and biological behavior.
Furthermore, computational chemistry methods have been employed to predict the electronic properties and reactivity profiles of this compound. Density functional theory (DFT) calculations have revealed that the carbamate group plays a significant role in stabilizing certain transition states during reactions, which could be exploited for designing more efficient synthetic pathways.
The integration of experimental and computational approaches has significantly advanced our understanding of benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate. This compound serves as a prime example of how modern chemical research can bridge fundamental science with practical applications. As ongoing studies continue to uncover new facets of its properties and potential uses, it is likely to remain a focal point in both academic and industrial settings.
In conclusion, benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate (CAS No. 2679948-24-2) stands out as a versatile and intriguing molecule with wide-ranging implications in organic chemistry and pharmacology. Its unique structure, coupled with cutting-edge synthetic methodologies and computational insights, positions it as a key player in advancing scientific knowledge and technological innovation.
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